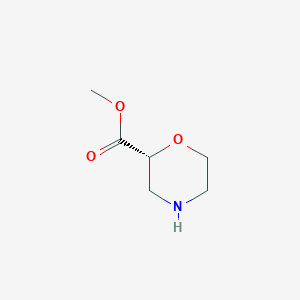

(R)-Methyl morpholine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-morpholine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-7-2-3-10-5/h5,7H,2-4H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTITWBGWTASYEG-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680189 | |

| Record name | Methyl (2R)-morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314999-04-6 | |

| Record name | Methyl (2R)-morpholine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (R)-Methyl Morpholine-2-Carboxylate

(R)-Methyl morpholine-2-carboxylate is a chiral heterocyclic building block of significant interest to researchers, particularly those in the fields of medicinal chemistry and drug development. Its rigid, saturated morpholine core, combined with the stereochemically defined carboxylate functional group, makes it a valuable scaffold for the synthesis of complex, biologically active molecules. This guide provides an in-depth overview of its chemical identity, properties, synthesis, applications, and safety considerations, designed for scientists and professionals in the pharmaceutical and chemical research sectors.

Chemical Identity and Key Identifiers

Precise identification of chemical compounds is critical for research and development. (R)-Methyl morpholine-2-carboxylate is most commonly available and referenced in its hydrochloride salt form due to its enhanced stability and handling characteristics.

| Identifier | Value | Source |

| Compound Name | (R)-Methyl morpholine-2-carboxylate hydrochloride | ChemScene[1] |

| CAS Number | 1352709-55-7 | ChemSrc[2] |

| Molecular Formula | C₆H₁₂ClNO₃ | BLD Pharm[3] |

| Molecular Weight | 181.62 g/mol | BLD Pharm[3] |

| IUPAC Name | methyl (2R)-morpholine-2-carboxylate;hydrochloride | ChemScene[1] |

| SMILES | COC(=O)[C@H]1CNCCO1.Cl | ChemScene[1] |

| InChI Key | DYMNXWIUMADROW-NUBCRITNSA-N | ChemSrc[2] |

It is important to distinguish this specific enantiomer and its salt from related compounds:

-

Methyl morpholine-2-carboxylate (racemic): CAS No. 135782-19-3[4]

-

Methyl morpholine-2-carboxylate hydrochloride (racemic): CAS No. 937063-34-8

Physicochemical and Spectroscopic Properties

While detailed experimental data for the free base is limited in publicly available literature, the properties of the hydrochloride salt are well-documented by commercial suppliers.

| Property | Value | Notes |

| Physical Form | Solid | [5] |

| Purity | Typically ≥97% | ChemSrc[2] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | BLD Pharm[3] |

Synthesis and Stereoselective Control

The synthesis of chiral morpholines is a key area of research, as the stereochemistry of substituents on the morpholine ring often has a profound impact on biological activity.[6][7] The enantioselective synthesis of (R)-Methyl morpholine-2-carboxylate can be approached through several strategic pathways.

General Strategies for Morpholine Ring Formation

The construction of the morpholine ring system is typically achieved through the cyclization of vicinal amino alcohols or their derivatives.[8] Common methods include intramolecular Williamson ether synthesis or reductive amination of a suitable precursor.[9]

A prevalent approach involves the annulation of a 1,2-amino alcohol with a two-carbon electrophile, often leading to a morpholinone intermediate, which is subsequently reduced.[10]

Enantioselective Synthesis Pathway

Achieving the desired (R)-configuration at the C2 position requires a stereocontrolled synthetic route. One plausible and efficient approach is through an asymmetric hydrogenation of a prochiral enamine precursor. This methodology has been demonstrated to produce a variety of 2-substituted chiral morpholines with high enantioselectivity.[11]

The logical workflow for such a synthesis is outlined below:

Figure 1: General workflow for the enantioselective synthesis of (R)-Methyl morpholine-2-carboxylate.

Experimental Protocol: Asymmetric Hydrogenation Approach

The following is a generalized protocol based on established methods for the synthesis of chiral morpholines.[11]

-

Step 1: Synthesis of the Enamine Precursor:

-

A suitable β-keto ester is condensed with a protected ethanolamine derivative under dehydrating conditions to form the corresponding enamine. The choice of protecting groups is crucial for compatibility with subsequent reaction conditions.

-

-

Step 2: Asymmetric Hydrogenation:

-

The prochiral enamine is subjected to catalytic asymmetric hydrogenation.

-

Catalyst: A chiral phosphine ligand complexed with a transition metal (e.g., Rhodium or Ruthenium) is employed. The choice of ligand is critical for achieving high enantioselectivity.

-

Conditions: The reaction is typically carried out under a hydrogen atmosphere at elevated pressure in a suitable solvent (e.g., methanol, ethanol).

-

Causality: The chiral catalyst creates a chiral environment around the double bond of the enamine, leading to the preferential formation of one enantiomer of the resulting amine.

-

-

Step 3: Deprotection and Cyclization:

-

The protecting group on the ethanolamine moiety is removed.

-

The resulting amino alcohol undergoes intramolecular cyclization to form the morpholine ring. This step can often be acid- or base-catalyzed.

-

-

Step 4: Esterification (if necessary):

-

If the synthesis was carried out with a different ester group, transesterification to the methyl ester can be performed.

-

-

Step 5: Salt Formation:

-

The final product can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., diethyl ether, isopropanol) to facilitate isolation and improve stability.

-

Applications in Drug Discovery and Organic Synthesis

The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7][12] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and blood-brain barrier permeability, which are critical for CNS-active compounds.[6]

(R)-Methyl morpholine-2-carboxylate serves as a versatile chiral building block for introducing the morpholine motif into larger molecules. The ester and the secondary amine functionalities provide two orthogonal handles for further chemical modification.

Figure 2: Key synthetic transformations of (R)-Methyl morpholine-2-carboxylate.

Protocol: N-Alkylation via Reductive Amination

Reductive amination is a robust method for the N-alkylation of secondary amines like (R)-Methyl morpholine-2-carboxylate.[9]

-

Materials:

-

(R)-Methyl morpholine-2-carboxylate (or its HCl salt, neutralized in situ)

-

Aldehyde or ketone

-

Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

-

Procedure:

-

Dissolve (R)-Methyl morpholine-2-carboxylate in the chosen anhydrous solvent. If starting from the hydrochloride salt, add one equivalent of a non-nucleophilic base (e.g., triethylamine) to liberate the free amine.

-

Add the desired aldehyde or ketone to the solution.

-

Stir the mixture at room temperature for a short period to allow for the formation of the iminium ion intermediate.

-

Add the reducing agent portion-wise. The reaction is often mildly exothermic.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Quench the reaction with an aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or crystallization.

-

Causality and Self-Validation: The use of a mild reducing agent like sodium triacetoxyborohydride is key to the success of this one-pot reaction. It is selective for the reduction of the iminium ion intermediate over the starting aldehyde or ketone, thus preventing the formation of unwanted alcohol byproducts and ensuring a high yield of the desired N-alkylated product.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (R)-Methyl morpholine-2-carboxylate and its derivatives.

GHS Hazard Information (for the hydrochloride salt): [3]

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Precautionary Statements: [3]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a dry, cool, and well-ventilated area.

Conclusion

(R)-Methyl morpholine-2-carboxylate is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its well-defined stereochemistry and orthogonal functional groups provide a reliable platform for the construction of complex molecular architectures. A thorough understanding of its properties, stereoselective synthesis, and reactivity is essential for its effective application in the development of novel therapeutics and other advanced materials. The protocols and information presented in this guide offer a solid foundation for researchers and scientists working with this important chemical entity.

References

-

Palczewski, J. A., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry.[Link]

-

ChemSrc. (R)-methyl morpholine-2-carboxylate hydrochloride.[Link]

-

Wikipedia. Reductive amination.[Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry.[Link]

-

PubChem. Methyl morpholine-2-carboxylate.[Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

-

Royal Society of Chemistry. (2017). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science.[Link]

-

MacMillan, D. W. C., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters.[Link]

-

Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.[Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. CAS#:1352709-55-7 | (R)-methyl morpholine-2-carboxylate hydrochloride | Chemsrc [chemsrc.com]

- 3. 1352709-55-7|(R)-Methyl morpholine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-methylmorpholine-2-carboxylate hydrochloride (1205750-77-1) for sale [vulcanchem.com]

- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. e3s-conferences.org [e3s-conferences.org]

Spectroscopic Data for (R)-Methyl Morpholine-2-Carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-Methyl morpholine-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid morpholine scaffold and stereocenter make it a valuable building block for the synthesis of complex molecules with specific biological activities. A thorough understanding of its structural and electronic properties, as elucidated by spectroscopic techniques, is paramount for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-Methyl morpholine-2-carboxylate. The information presented herein is intended to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this important molecule.

Molecular Structure and Properties

(R)-Methyl morpholine-2-carboxylate possesses the chemical formula C₆H₁₁NO₃ and a molecular weight of 145.16 g/mol .[1] The molecule features a morpholine ring, a six-membered heterocycle containing both oxygen and nitrogen atoms, with a methyl ester group at the 2-position. The stereochemistry at the C2 position is designated as (R).

Diagram of the molecular structure of (R)-Methyl morpholine-2-carboxylate.

Figure 1: 2D structure of (R)-Methyl morpholine-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-Methyl morpholine-2-carboxylate is expected to show distinct signals for the protons on the morpholine ring and the methyl ester group. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Data for (R)-Methyl morpholine-2-carboxylate

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H2 | 3.8 - 4.0 | dd |

| H3ax | 2.8 - 3.0 | m |

| H3eq | 3.1 - 3.3 | m |

| H5ax | 3.6 - 3.8 | m |

| H5eq | 3.9 - 4.1 | m |

| H6ax | 2.6 - 2.8 | m |

| H6eq | 2.9 - 3.1 | m |

| -OCH₃ | ~3.7 | s |

| -NH- | Variable | br s |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The proton at the C2 position, being adjacent to both the nitrogen and the carbonyl group, is expected to appear as a doublet of doublets. The methylene protons of the morpholine ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The methyl protons of the ester group will appear as a sharp singlet.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for (R)-Methyl morpholine-2-carboxylate

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 55 - 60 |

| C3 | 45 - 50 |

| C5 | 66 - 70 |

| C6 | 68 - 72 |

| -C=O | 170 - 175 |

| -OCH₃ | 50 - 55 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

The carbonyl carbon of the ester group will be the most downfield signal. The carbons of the morpholine ring will appear in the range of 45-75 ppm, with those adjacent to the oxygen atom (C5 and C6) being more deshielded.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 10-20 mg of (R)-Methyl morpholine-2-carboxylate in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a standard probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to the ¹H spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Characteristic IR Absorption Bands for (R)-Methyl morpholine-2-carboxylate

| Functional Group | Vibration | Expected Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium-Strong |

| C=O (Ester) | Stretch | 1735 - 1750 | Strong |

| C-O (Ester) | Stretch | 1150 - 1250 | Strong |

| C-N | Stretch | 1000 - 1250 | Medium |

| C-O-C (Ether) | Stretch | 1070 - 1150 | Strong |

The IR spectrum will be dominated by a strong absorption band in the region of 1735-1750 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. The N-H stretching vibration will appear as a medium-intensity band in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aliphatic protons will be observed between 2850 and 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a series of complex bands corresponding to C-O and C-N stretching and various bending vibrations.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr), as a KBr pellet for a solid sample, or as a thin film on a salt plate.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

For (R)-Methyl morpholine-2-carboxylate, the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 145. Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 114, or the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 86. Cleavage of the morpholine ring can also lead to a variety of smaller fragment ions. Predicted mass spectrometry data suggests prominent adducts in electrospray ionization (ESI), such as [M+H]⁺ at m/z 146.08 and [M+Na]⁺ at m/z 168.06.[3]

Table 4: Predicted Mass Spectrometry Data for (R)-Methyl morpholine-2-carboxylate

| Ion | m/z (Predicted) |

| [M]⁺ | 145.07 |

| [M+H]⁺ | 146.08 |

| [M+Na]⁺ | 168.06 |

| [M-OCH₃]⁺ | 114.05 |

| [M-COOCH₃]⁺ | 86.06 |

Note: The observed fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization (EI) vs. Electrospray Ionization (ESI)).

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Ionize the sample using an appropriate technique. EI is often used for volatile compounds, while ESI is suitable for less volatile or thermally labile molecules.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Diagram of a typical experimental workflow for spectroscopic analysis.

Figure 2: General workflow for the spectroscopic characterization of (R)-Methyl morpholine-2-carboxylate.

Conclusion

The spectroscopic data presented in this guide provide a foundational understanding of the structural features of (R)-Methyl morpholine-2-carboxylate. While experimental data for the free base is not widely published, the predicted values, based on established principles and data from related compounds, offer valuable guidance for its characterization. For definitive structural confirmation, it is essential to acquire experimental spectra under well-defined conditions. This guide serves as a valuable starting point for researchers and scientists working with this important chiral building block, facilitating its identification, purity assessment, and successful application in synthetic and medicinal chemistry.

References

-

Chemsrc. (n.d.). (R)-methyl morpholine-2-carboxylate hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). Methyl morpholine-2-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [Link]

Sources

Beyond the Building Block: Deciphering the Pharmacological Utility and Mechanism of (R)-Methyl Morpholine-2-Carboxylate Derivatives

Executive Summary

(R)-Methyl morpholine-2-carboxylate is not merely a passive intermediate; it is a privileged chiral scaffold that dictates the physicochemical and pharmacodynamic profile of bioactive ligands. While often categorized simply as a reagent, its structural incorporation into drug candidates fundamentally alters their Mechanism of Action (MoA) through three distinct vectors: stereoelectronic positioning , solubility modulation , and metabolic prodrug activation .

This technical guide dissects the mechanistic role of this scaffold in modern medicinal chemistry, specifically in the design of kinase inhibitors and GPCR ligands. It moves beyond standard synthesis to explore how the (R)-configuration directs target engagement and how the methyl ester moiety functions as a tunable metabolic "warhead."

Part 1: Structural Biology & Pharmacochemistry[1][2]

The "Privileged" Morpholine Scaffold

The morpholine ring is ubiquitous in FDA-approved drugs (e.g., Gefitinib, Linezolid) because it optimizes the Lipophilic Ligand Efficiency (LLE) . (R)-Methyl morpholine-2-carboxylate introduces a critical chiral vector at the C2 position, breaking the symmetry of the standard morpholine ring.

-

Ether Oxygen (O1): Acts as a canonical Hydrogen Bond Acceptor (HBA).[1] In kinase inhibitors, this often binds to the hinge region (e.g., interaction with the backbone NH of Val/Leu residues).

-

Amine Nitrogen (N4): Serves as the attachment point for the core pharmacophore or acts as a basic center (pKa ~8.3) to interact with acidic residues (Asp/Glu) in the target pocket.[1]

-

Chiral Center (C2): The (R)-configuration forces substituents into a specific spatial vector, often exploiting "ribose pockets" or solvent-exposed regions that are inaccessible to the planar or (S)-configured counterparts.[1]

The Prodrug Mechanism (Ester Hydrolysis)

While the morpholine ring is stable, the methyl ester functionality at C2 is metabolically active. In biological systems, this molecule operates via a Hydrolytic Activation Pathway :

-

Cellular Entry: The lipophilic methyl ester facilitates passive diffusion across the lipid bilayer.[1]

-

Enzymatic Cleavage: Intracellular carboxylesterases (CES1/CES2) hydrolyze the ester.[1]

-

Active Species Generation: The resulting (R)-morpholine-2-carboxylic acid exists as a zwitterion at physiological pH.[1] This species is a proline isostere , capable of mimicking the turn conformation of peptides, thereby inhibiting proline-specific peptidases or antagonizing NMDA receptors.

Part 2: Mechanism of Action (The "Warhead" Context)

The mechanism of action for this molecule is context-dependent.[1][2] It functions either as a Direct Pharmacophore (in synthetic ligands) or a Metabolic Precursor .[1]

Pathway A: Direct Target Engagement (Kinase Inhibition)

When the ester is retained or modified (e.g., to an amide), the (R)-morpholine-2-carboxylate moiety often functions as the "tail" of a kinase inhibitor.

-

Mechanism: The morpholine oxygen binds to the ATP-binding site hinge region.[1][3]

-

Stereoselectivity: The (R)-methoxycarbonyl group projects into the solvent front, improving solubility without incurring a steric penalty within the tight ATP pocket. The (S)-enantiomer often clashes with the "gatekeeper" residue, rendering it inactive.

Pathway B: Metabolic Hydrolysis (Proline Mimicry)

Upon hydrolysis, the free acid exerts a distinct biological effect.[1]

-

Target: NMDA Receptors / Proline-specific Peptidases.[1]

-

Mechanism: The cyclic secondary amine and the carboxylate group mimic the transition state of proline. This can block the active site of enzymes like DPP-IV (Dipeptidyl peptidase-4), relevant in diabetes therapeutics.[1][4]

Visualization: Mechanistic Pathways

Caption: Dual mechanistic pathways of (R)-Methyl morpholine-2-carboxylate: Direct scaffold integration vs. metabolic activation.[1]

Part 3: Experimental Protocols

As a Senior Scientist, relying on vendor purity data is insufficient. The following protocols ensure the integrity of the (R)-enantiomer and validate its metabolic stability.

Protocol: Enantiomeric Purity Determination (Chiral HPLC)

The biological activity is strictly dependent on the (R)-configuration.[1] A contamination of >1% (S)-isomer can skew IC50 data significantly.[1]

Objective: Quantify the Enantiomeric Excess (ee) of the scaffold.

-

Column Selection: Chiralpak IA or IC (Amylose-based immobilized phase).[1]

-

Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA) to suppress peak tailing of the basic amine.[1]

-

Sample Prep: Dissolve 1 mg of sample in 1 mL of mobile phase. Filter through 0.22 µm PTFE.[1]

-

Conditions: Flow rate 1.0 mL/min, 25°C, Detection UV @ 210 nm (ester absorption).

-

Validation: Inject racemate first to establish separation factor (

).[1] The (R)-isomer typically elutes second on Amylose tris(3,5-dimethylphenylcarbamate) columns, but this must be confirmed with a standard.[1]

Protocol: In Vitro Microsomal Stability Assay

To determine if the methyl ester acts as a prodrug or a stable moiety in your specific ligand.[1]

Reagents:

-

Pooled Liver Microsomes (Human/Rat).[1]

-

NADPH Regenerating System.[1]

-

Test Compound (1 µM final conc).

Workflow:

-

Pre-incubation: Mix microsomes (0.5 mg/mL protein) with PBS (pH 7.4) at 37°C for 5 min.

-

Initiation: Add Test Compound and NADPH.

-

Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, 60 min.

-

Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).

-

Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (

).

Data Interpretation Table:

| Parameter | Result: High Stability (>60 min T½) | Result: Low Stability (<15 min T½) |

| Mechanistic Implication | Ester is sterically shielded; acts as a direct pharmacophore.[1] | Ester is a "soft drug" or prodrug; active species is likely the acid.[1] |

| Drug Design Action | Optimize ester for binding interactions. | Replace ester with bioisostere (e.g., oxadiazole) if stability is desired.[1] |

Part 4: Synthesis & Quality Control Workflow

The synthesis of the (R)-isomer often involves the cyclization of chiral amino alcohols. Ensuring the retention of stereochemistry is paramount.[1]

Visualization: Synthesis and QC Logic

Caption: Critical QC checkpoint in the synthesis of (R)-Methyl morpholine-2-carboxylate.

References

-

Tzara, A., et al. (2020).[1][5] Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Link

-

Kumari, S., et al. (2020).[1] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Bioorganic & Medicinal Chemistry. Link

-

Gopalan, N., et al. (2016).[1][6] Esterases and Their Industrial Applications: Hydrolysis Mechanisms. Taylor & Francis.[1] Link

-

Powell, W. C., & Walczak, M. A. (2018).[1][7] Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones. Journal of Organic Chemistry. Link

-

PubChem. (2025).[1] Methyl morpholine-2-carboxylate Compound Summary. National Library of Medicine.[1] Link

Sources

- 1. Methyl morpholine-2-carboxylate | C6H11NO3 | CID 15733444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Investigating the Biological Potential of (R)-Methyl Morpholine-2-Carboxylate Scaffolds

Executive Summary

(R)-Methyl morpholine-2-carboxylate (CAS: 1352709-55-7 for HCl salt) is a high-value chiral building block in medicinal chemistry. Unlike simple solvents or reagents, this molecule serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets, including G-protein-coupled receptors (GPCRs) and kinases. Its value lies in its defined stereochemistry at the C2 position, which allows researchers to probe the spatial requirements of binding pockets with high precision.

This guide details the technical roadmap for utilizing this scaffold to generate bioactive libraries, validating its stereochemical advantages, and assessing the biological stability of the resulting derivatives.

Part 1: Chemical Profile & Physicochemical Properties[1][2]

Before initiating biological assays, the integrity of the scaffold must be established. The (R)-enantiomer is often chosen to explore specific steric fits that the racemate or (S)-isomer cannot achieve.

Table 1: Physicochemical Specifications

| Property | Value / Description | Relevance to Bioactivity |

| IUPAC Name | Methyl (2R)-morpholine-2-carboxylate | Core nomenclature for regulatory filing. |

| CAS Number | 1352709-55-7 (HCl salt) | Unique identifier for sourcing. |

| Molecular Weight | 145.16 g/mol (Free base) | Low MW allows for "fragment-based" drug design. |

| LogP | ~ -0.6 (Estimated) | High water solubility; ideal for optimizing bioavailability. |

| pKa (Nitrogen) | ~ 8.5 | Predominantly ionized at physiological pH (7.4), aiding solubility. |

| Chiral Center | C2 (R-configuration) | Critical for target selectivity (eutomer vs. distomer). |

Part 2: Synthetic Utility & Pharmacophore Expansion[3][4]

The ester functionality at C2 and the secondary amine at N4 are the primary vectors for diversification. The biological activity is not inherent to the ester itself (which is labile) but is "unlocked" through derivatization.

Core Derivatization Strategies

-

N-Alkylation/Acylation (N4): Modulates lipophilicity and target affinity.

-

Ester Transformation (C2):

-

Hydrolysis: Yields the carboxylic acid for peptide coupling.

-

Reduction: Yields the alcohol, allowing ether formation or bioisosteric replacement.

-

Amidation: Creates stable peptidomimetics.

-

Visualization: Scaffold Diversification Workflow

The following diagram illustrates the logical flow from the raw scaffold to bioactive lead compounds.

Caption: Logical workflow for transforming the (R)-morpholine scaffold into a bioactive compound library.

Part 3: Experimental Protocols for Biological Evaluation

Protocol A: Plasma Stability Assessment

Objective: Determine if the methyl ester moiety survives physiological conditions or acts as a prodrug. Rationale: Esters are frequently hydrolyzed by plasma esterases (e.g., carboxylesterases). Understanding this rate is crucial before interpreting in vivo data.

Materials:

-

Pooled human/rat plasma (heparinized).

-

Test compound: (R)-Methyl morpholine-2-carboxylate derivative (10 mM DMSO stock).

-

Internal Standard (e.g., Warfarin).

-

LC-MS/MS system.

Methodology:

-

Preparation: Dilute test compound to 1 µM in pre-warmed plasma (37°C).

-

Incubation: Incubate in a shaking water bath.

-

Sampling: Aliquot 50 µL at time points: 0, 15, 30, 60, 120 min.

-

Quenching: Add 200 µL ice-cold acetonitrile containing Internal Standard to precipitate proteins.

-

Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time to determine half-life (

).

Interpretation:

-

High Stability (

min): The ester acts as a stable pharmacophore. -

Low Stability (

min): The compound is a prodrug; the active species is likely the carboxylic acid.

Protocol B: Comparative Stereochemical Binding (The "Chiral Switch")

Objective: Validate that the (R)-configuration drives biological activity compared to the (S)-enantiomer. Rationale: In chiral drugs, one enantiomer (eutomer) often binds the target significantly better than the other (distomer). This assay quantifies the "Eudismic Ratio."

Methodology:

-

Synthesis: Synthesize the (S)-enantiomer analog using (S)-Methyl morpholine-2-carboxylate.

-

Assay Setup: Use a relevant target binding assay (e.g., Fluorescence Polarization for a kinase).

-

Dose-Response: Prepare 10-point serial dilutions (1 nM to 10 µM) for both (R) and (S) variants.

-

Data Analysis: Calculate IC50 for both.

-

Eudismic Ratio (ER):

.

Success Metric: An ER > 10 confirms specific interaction of the chiral center with the target pocket.

Part 4: Biological Relevance & Case Studies[5]

The morpholine ring is a "privileged structure" in drug discovery due to its ability to modulate pKa and improve solubility without sacrificing metabolic stability (unlike some piperazines).

Known Applications of the Morpholine Scaffold[1][2][3][4][6][7][8][9][10]

-

Reboxetine (Antidepressant): Utilizes a morpholine ring to bind the norepinephrine transporter (NET). The chiral center is essential for potency.

-

Aprepitant (Antiemetic): A complex morpholine derivative targeting the NK1 receptor.

-

Gefitinib (Anticancer): Contains a morpholine solubilizing group.

Visualization: Stereochemical Interaction Logic

The following diagram depicts why the (R)-isomer might bind a hypothetical receptor pocket while the (S)-isomer clashes.

Caption: Conceptual model of stereoselective binding where the (R)-isomer fits the receptor pocket.

References

-

VulcanChem . Methyl 2-methylmorpholine-2-carboxylate hydrochloride - Applications and Research Significance. Retrieved from

-

National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 15733444, Methyl morpholine-2-carboxylate. Retrieved from [1]

-

Kumari, A. et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. Retrieved from

-

Trapella, C. et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from

-

Al-Qaisi, A. et al. (2024).[2] Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Retrieved from

Sources

A Comprehensive Guide to Morpholine Derivatives: Synthesis, Biological Activity, and Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morpholine, a six-membered heterocyclic compound containing both an amine and an ether functional group, serves as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa value close to physiological pH, make it an invaluable component in the design of bioactive molecules with enhanced pharmacokinetic and pharmacodynamic profiles.[3][4] This technical guide provides a comprehensive literature review of morpholine derivatives, delving into their synthesis, wide-ranging pharmacological activities, and diverse industrial applications. By synthesizing technical data with field-proven insights, this document aims to serve as an in-depth resource for professionals engaged in drug discovery, chemical synthesis, and materials development.

Introduction: The Versatility of the Morpholine Scaffold

Morpholine (C4H9NO) is a saturated heterocycle that has garnered significant attention in synthetic and medicinal chemistry.[5][6] Its structure, featuring a flexible chair-like conformation, allows it to act as a versatile scaffold, directing attached molecular appendages into optimal positions for interaction with biological targets.[3] The presence of the ether oxygen and the basic nitrogen atom allows for a range of intermolecular interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for molecular recognition and binding affinity.[3][4]

Furthermore, the morpholine moiety is known to improve the physicochemical properties of parent molecules, enhancing aqueous solubility, metabolic stability, and permeability across biological membranes like the blood-brain barrier.[1][3] These advantageous properties have led to the incorporation of the morpholine ring into numerous approved drugs, experimental therapeutics, and a wide array of industrial products.[1][6]

Synthetic Strategies for Morpholine Derivatives

The synthesis of the morpholine ring and its derivatives is a well-explored area of organic chemistry, with numerous methods developed to afford a diverse range of substituted products. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the scalability of the process.

Classical and Modern Synthetic Approaches

Traditionally, morpholines have been synthesized via methods like the dehydration of diethanolamine with sulfuric acid.[7] However, modern synthetic chemistry has introduced more sophisticated and versatile strategies.

One prominent approach involves the oxidation of ribonucleosides to a dialdehyde using sodium periodate, followed by a reductive amination with various alkylamines.[8] This method is valued for its mild reaction conditions, high functional group tolerance, and the ability to produce N-substituted morpholines in good yields.[8][9] It also preserves the stereospecificity at key positions, which is critical for the synthesis of chiral drug candidates.[9]

Another powerful strategy is the Palladium-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide. This method provides access to enantiopure cis-3,5-disubstituted morpholines, which are challenging to produce via other techniques.[5]

More recently, multi-component reactions have emerged as an efficient and atom-economical route to complex morpholine derivatives. For instance, a copper-catalyzed domino reaction between terminal alkynes, isocyanates, and oxiranes has been developed to rapidly assemble substituted morpholines from simple starting materials.[10] The optimization of such reactions often requires careful control of conditions, as moisture or oxygen can completely inhibit the reaction.[10]

A general workflow for the synthesis and diversification of morpholine derivatives is depicted below.

Caption: General workflow for the synthesis and development of morpholine derivatives.

Pharmacological Activities of Morpholine Derivatives

The morpholine scaffold is a cornerstone in drug discovery, with its derivatives exhibiting a vast spectrum of pharmacological activities.[11][12] This is attributed to the ring's ability to favorably influence both the pharmacokinetic properties and the interaction of the molecule with its biological target.[1][2]

Anticancer Activity

Morpholine derivatives have emerged as promising anticancer agents, targeting various hallmarks of cancer.[5] They have been shown to inhibit key enzymes and pathways involved in tumor growth and proliferation.

-

Kinase Inhibition: Many morpholine-containing compounds act as potent kinase inhibitors. For example, derivatives of 4-morpholine-quinazoline have been shown to significantly inhibit the PI3K/Akt/mTOR pathway, a critical signaling cascade that is often dysregulated in cancer.[13]

-

VEGFR-2 Inhibition: Certain morpholine-benzimidazole-oxadiazole hybrids have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), an essential mediator of angiogenesis.[14] Compound 5h from one study showed an IC50 value of 0.049 µM, comparable to the approved drug sorafenib, suggesting its potential to starve tumors of their blood supply.[14]

-

Topoisomerase II Inhibition: Some derivatives are believed to exert their anticancer effects by inhibiting topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[15]

The structure-activity relationship (SAR) studies reveal that specific substitutions on the morpholine ring or attached moieties can significantly enhance anticancer efficacy. For instance, the presence of halogen groups on an attached aromatic ring can increase inhibitory activity against cell lines like HepG2.[5]

| Derivative Class | Target/Mechanism | Example Activity | Cell Line | Reference |

| Morpholine-Quinazolines | PI3K/Akt/mTOR Pathway | Micromolar Inhibition | Various | [13] |

| Morpholine-Benzimidazole-Oxadiazoles | VEGFR-2 Inhibition | IC50 = 0.049 µM | HT-29 (Colon) | [14] |

| General Derivatives | Topoisomerase II Inhibition | IC50 = 81.92 µg/mL | Breast Cancer Cells | [15] |

Antimicrobial and Antifungal Activity

Morpholine derivatives constitute an important class of antimicrobial and antifungal agents. The well-known antibiotic, Linezolid , which belongs to the oxazolidinone class, features a morpholine ring and is used to treat infections caused by Gram-positive bacteria.[16] Its mechanism involves the early inhibition of bacterial protein synthesis.[12][16]

In the realm of antifungal agents, morpholine derivatives like Amorolfine function by inhibiting two key enzymes in the ergosterol biosynthesis pathway: sterol Δ14 reductase and sterol Δ7-Δ8 isomerase.[17] This dual-target mechanism makes it more difficult for fungi to develop resistance.[17] While amorolfine's clinical use is limited to topical applications due to rapid metabolism, its efficacy has spurred the development of new, more stable analogues, including silicon-incorporated morpholines.[17] In agriculture, several morpholine-based fungicides such as fenpropimorph and tridemorph are widely used to protect cereal crops.[17][18]

Caption: Mechanism of action of morpholine antifungals in the ergosterol pathway.

Central Nervous System (CNS) Activity

The physicochemical properties of the morpholine ring make it particularly suitable for developing drugs that target the central nervous system.[3][4] Its ability to improve water solubility and cross the blood-brain barrier is a key advantage.[3] Morpholine derivatives have shown a range of CNS activities, including:

-

Antidepressant and Anxiolytic Effects: The modulation of receptors involved in mood disorders.

-

Neuroprotective Properties: Bioactivity against enzymes and receptors implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

-

Analgesic Activity: Some derivatives, such as filenadol, have demonstrated antinociceptive effects in inflammatory pain models.[12]

Industrial Applications

Beyond pharmaceuticals, morpholine and its derivatives have a broad range of applications in various industries.[18]

Corrosion Inhibition

Morpholine is widely used as a corrosion inhibitor, particularly in boiler water and steam condensate systems.[7][18] It functions by neutralizing acidic components and increasing the pH of the water, creating a protective film on metal surfaces.[7] Morpholine derivatives, including carbonates, borates, and phosphates, are effective volatile corrosion inhibitors (VCIs) for protecting metals like mild steel, copper, and zinc during storage and transportation.[19][20] Their low toxicity and high safety profile make them a preferred choice over older inhibitors like cyclohexylamine.[18][20]

Agrochemicals

As mentioned earlier, morpholine derivatives are crucial components of modern agriculture, primarily as fungicides.[5][18] Compounds like fenpropimorph, tridemorph, and aldimorph are used to protect crops, especially cereals, from fungal infestations.[17] Morpholine is also used as a chemical emulsifier in the waxing of fruits to protect them from insects and fungi.[18]

Chemical Synthesis and Manufacturing

Morpholine serves as a versatile solvent and catalyst in organic synthesis.[5] It is also a key intermediate in the manufacturing of other industrial chemicals, including:

-

Rubber Vulcanization Accelerators: A significant portion of morpholine demand comes from the rubber industry for producing accelerators like NOBS.[18]

-

Curing Agents and Stabilizers: In the polymer and materials science sectors, morpholine derivatives are used as curing agents and stabilizers in the production of advanced resins and polymers.[5]

Experimental Protocol: Synthesis of a Representative N-Substituted Morpholine Derivative

This section provides a generalized, self-validating protocol for the synthesis of an N-substituted morpholine from a ribonucleoside, based on established methodologies.[8][9]

Objective: To synthesize an N-aryl/alkyl morpholine derivative via oxidative cleavage and reductive amination.

Materials:

-

Ribonucleoside (e.g., Uridine, Adenosine)

-

Sodium periodate (NaIO4)

-

Alkylamine hydrochloride (e.g., Benzylamine hydrochloride)

-

Sodium borohydride (NaBH4) or a suitable reducing agent

-

Methanol

-

Water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Oxidative Cleavage (Dialdehyde Formation):

-

Dissolve the ribonucleoside (1.0 eq) in a mixture of methanol and water at room temperature.

-

Add sodium periodate (1.1 eq) portion-wise over 15 minutes, maintaining the temperature below 25°C.

-

Stir the reaction mixture for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Causality: Sodium periodate selectively cleaves the vicinal diol in the ribose ring to form a dialdehyde intermediate. This step is crucial for the subsequent cyclization.

-

-

Reductive Amination (Ring Formation):

-

To the in-situ generated dialdehyde solution, add the desired alkylamine hydrochloride (1.2 eq).

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (2.0-3.0 eq) in small portions, ensuring the temperature remains below 10°C.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Causality: The amine reacts with the dialdehyde to form a di-imine intermediate, which is then reduced by NaBH4 to form the stable, cyclized morpholine ring. The controlled addition of the reducing agent is critical to prevent side reactions.

-

-

Work-up and Purification:

-

Quench the reaction by carefully adding water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Self-Validation: The washing steps remove unreacted reagents and inorganic salts. A clean separation of layers indicates a successful initial purification.

-

-

Final Purification and Characterization:

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/Methanol gradient).

-

Combine the fractions containing the pure product and evaporate the solvent.

-

Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

-

Trustworthiness: The final characterization provides definitive proof of the product's identity and purity, validating the entire synthetic process.

-

Future Prospects

The future for morpholine derivatives remains bright and expansive. In pharmaceuticals, the continuous demand for novel therapeutics will drive the synthesis of new derivatives with enhanced biological activities and improved safety profiles.[5] The unique ability of the morpholine scaffold to improve CNS penetration will likely lead to new treatments for neurodegenerative diseases and psychiatric disorders.[3] In materials science and industry, the growing emphasis on sustainable practices and infrastructure maintenance will ensure the continued importance of morpholines as corrosion inhibitors and building blocks for advanced polymers.[5] The versatility of this simple heterocycle guarantees its place as a privileged structure in the toolkits of chemists and drug developers for years to come.

References

-

Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Taylor & Francis Online. Available at: [Link]

-

Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). Innovare Academic Sciences. Available at: [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link]

-

PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (2025). International Journal of Progressive Research in Engineering Management and Science. Available at: [Link]

-

Morpholine uses in water treatment. (n.d.). Chemtex Speciality Limited. Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Available at: [Link]

-

Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. (n.d.). ACS Publications. Available at: [Link]

-

Three-Component Synthesis of Morpholine Derivatives. (2020). Thieme Synfacts. Available at: [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Available at: [Link]

-

An updated review on morpholine derivatives with their pharmacological actions. (2022). ScienceScholar. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). PubMed Central. Available at: [Link]

-

A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). PubMed. Available at: [Link]

-

Morpholine and its derivatives as vapour phase corrosion inhibitors for mild steel. (n.d.). SciSpace. Available at: [Link]

-

Antimicrobial activity of morpholine derivatives 3-6. (n.d.). ResearchGate. Available at: [Link]

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). PubMed. Available at: [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. Available at: [Link]

-

Synthesis of N-substituted morpholine nucleoside derivatives. (2020). PubMed. Available at: [Link]

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. (2013). PubMed Central. Available at: [Link]

-

Study on the Performance and Mechanism of Morpholine Salt Volatile Corrosion Inhibitors on Carbon Steel. (2024). MDPI. Available at: [Link]

-

A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. (2024). ChemRxiv. Available at: [Link]

-

Synthesis and Evaluation of Corrosion Inhibiting Activity of New Molecular Hybrids Containing the Morpholine, 1,4-Naphthoquinone, 7-Chloroquinoline and 1,3,5-Triazine Cores. (2022). Scirp.org. Available at: [Link]

-

Synthesis, spectral characterization, and in vitro antibacterial and antifungal activities of novel 1,3-thiazine-2-amines comprising morpholine nucleus. (n.d.). Taylor & Francis Online. Available at: [Link]

-

Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. (2023). PubMed Central. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available at: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Publishing. Available at: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine uses in water treatment [chemtexltd.com]

- 8. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. ijprems.com [ijprems.com]

- 12. sciencescholar.us [sciencescholar.us]

- 13. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 15. wisdomlib.org [wisdomlib.org]

- 16. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Applications of Morpholine in Chemical Industry_Chemicalbook [chemicalbook.com]

- 19. scispace.com [scispace.com]

- 20. mdpi.com [mdpi.com]

The Architecture of Asymmetry: A Technical Guide to the Discovery and Synthesis of Chiral Morpholines

For Researchers, Scientists, and Drug Development Professionals

Introduction: From a Misnomer to a Cornerstone of Medicinal Chemistry

The story of morpholine, a simple saturated heterocycle containing both an ether and a secondary amine, begins with a curious misidentification. Its name was coined by German chemist Ludwig Knorr in the late 19th century, who incorrectly postulated it as a structural fragment of morphine.[1][2] While this initial hypothesis was proven false, the name "morpholine" endured. Early industrial syntheses focused on producing the achiral parent compound, typically through the dehydration of diethanolamine with concentrated sulfuric acid or the reaction of diethylene glycol with ammonia under high temperature and pressure.[1][3][4][5]

For decades, morpholine served primarily as a solvent, corrosion inhibitor, and an intermediate for rubber chemicals.[2][6] However, the advent of modern drug discovery unveiled the profound impact of three-dimensional structure on biological activity. This paradigm shift illuminated the immense potential of substituted morpholines, particularly those bearing stereocenters. The realization that the spatial arrangement of atoms could dictate a molecule's therapeutic efficacy and safety profile propelled the pursuit of chiral morpholine synthesis from a niche academic exercise to a critical endeavor in pharmaceutical development.[7][8][9]

This technical guide provides a comprehensive overview of the discovery and synthetic history of chiral morpholines. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also a detailed examination of the key synthetic strategies and methodologies that have enabled the construction of these vital chiral scaffolds.

The Imperative of Chirality: Morpholine Scaffolds in Modern Drug Design

The morpholine ring is a privileged scaffold in medicinal chemistry due to its unique physicochemical properties.[8] The presence of the ether oxygen and the amine nitrogen imparts a favorable balance of hydrophilicity and lipophilicity, which can enhance a drug candidate's solubility, permeability, and metabolic stability.[9] When substituents are introduced onto the morpholine ring, stereogenic centers are often created, and the specific configuration of these centers can have a dramatic influence on the molecule's interaction with its biological target.

The precise three-dimensional arrangement of atoms in a chiral drug molecule is critical for its binding affinity and selectivity to a target protein. Different enantiomers or diastereomers of a morpholine-containing drug can exhibit vastly different pharmacological profiles, with one stereoisomer being highly active, while another may be less active, inactive, or even elicit undesirable side effects. Therefore, the ability to synthesize stereochemically pure morpholine derivatives is not merely an academic challenge but a fundamental requirement for the development of safe and effective medicines.

Strategic Blueprints for Asymmetric Synthesis: A Guide to Chiral Morpholine Construction

The synthesis of chiral morpholines can be broadly categorized into three main strategies, each with its own set of advantages and limitations. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

-

Chiral Pool Synthesis: Building from Nature's Scaffolds

-

Diastereoselective Strategies: Substrate-Controlled Cyclizations

-

Catalytic Enantioselective Methods: The Power of Chiral Catalysts

Figure 1: Overview of major synthetic strategies for chiral morpholines.

Chiral Pool Synthesis: Leveraging Nature's Stereochemical Integrity

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes.[10] These molecules serve as excellent starting materials for the synthesis of more complex chiral molecules, as their inherent stereochemistry can be transferred to the target structure.

Amino acids are particularly valuable starting materials for the synthesis of chiral morpholines due to the presence of a stereocenter at the α-carbon and two versatile functional groups (an amine and a carboxylic acid). The general strategy involves the reduction of the carboxylic acid to a primary alcohol, followed by cyclization with a two-carbon electrophile.

Experimental Protocol: Synthesis of a Chiral Morpholin-2-one from L-Phenylalanine

This protocol is adapted from methodologies used in the synthesis of intermediates for drugs like Aprepitant.[11]

-

Protection of the Amine: To a solution of L-phenylalanine (1 equiv.) in a suitable solvent (e.g., a mixture of dioxane and water), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) and a base (e.g., sodium bicarbonate, 2.5 equiv.). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Reduction of the Carboxylic Acid: The protected amino acid is then dissolved in an anhydrous etheral solvent (e.g., THF) and cooled to 0 °C. A reducing agent such as borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equiv.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

-

Cyclization: The resulting amino alcohol is then subjected to a cyclization reaction. For example, reaction with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) will lead to the formation of the corresponding morpholin-2-one.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically pure morpholin-2-one.

Commercially available or synthetically prepared chiral 1,2-amino alcohols are direct precursors to chiral morpholines. The cyclization is typically achieved by reaction with a dielectrophilic two-carbon unit. A recent and efficient method utilizes ethylene sulfate for this transformation.[12]

Experimental Protocol: Synthesis of a Chiral Morpholine from a 1,2-Amino Alcohol using Ethylene Sulfate [12]

-

N-Alkylation: To a solution of the chiral 1,2-amino alcohol (1 equiv.) in a suitable solvent (e.g., THF), add a base such as potassium tert-butoxide (t-BuOK, 1.1 equiv.). Ethylene sulfate (1.1 equiv.) is then added, and the reaction mixture is stirred at room temperature.

-

Intramolecular Cyclization: Upon completion of the N-alkylation, a second equivalent of a strong base (e.g., t-BuOK) is added to promote the intramolecular Williamson ether synthesis, leading to the formation of the morpholine ring.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by distillation or chromatography.

Diastereoselective Strategies: Controlling Stereochemistry through Substrate Induction

Diastereoselective reactions rely on the presence of one or more stereocenters in the starting material to influence the formation of new stereocenters. The synthesis of chiral morpholines from chiral epoxides and aziridines are prime examples of this strategy.

The ring-opening of enantiomerically pure epoxides or aziridines with an appropriate nucleophile provides a powerful method for the diastereoselective synthesis of substituted morpholines. The stereochemistry of the starting epoxide or aziridine dictates the stereochemistry of the final product.[13][14][15][16] A particularly elegant approach involves the heterocoupling of an aziridine and an epoxide.[14][15][17]

Figure 2: Diastereoselective synthesis of chiral morpholines via aziridine-epoxide heterocoupling.

Experimental Protocol: Diastereoselective Synthesis of a 2,6-Disubstituted Morpholine via Aziridine-Epoxide Coupling [13][14]

-

Aziridine Ring Opening: A solution of a chiral N-activated aziridine (1 equiv.) in a suitable solvent (e.g., CH₂Cl₂) is treated with a chiral epoxide (1.1 equiv.) in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). The reaction is typically carried out at low temperatures (-78 °C to 0 °C).

-

In situ Cyclization: After the initial ring-opening, the reaction mixture is allowed to warm to room temperature. A base (e.g., triethylamine) is then added to promote the intramolecular cyclization of the intermediate amino alcohol, forming the morpholine ring.

-

Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. Purification by column chromatography affords the diastereomerically enriched morpholine.

Catalytic Enantioselective Methods: The Apex of Efficiency and Atom Economy

Catalytic enantioselective methods represent the most elegant and atom-economical approach to chiral molecules. These methods employ a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

The asymmetric hydrogenation of prochiral dehydromorpholines (cyclic enamines) is a highly effective method for the synthesis of 2-substituted chiral morpholines.[18] This reaction typically utilizes a chiral transition metal catalyst, often a rhodium complex with a chiral bisphosphine ligand.

| Catalyst System | Substrate | Product | Yield (%) | ee (%) |

| [Rh(COD)₂]BF₄ / (R)-SKP-Phos | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-2-Phenylmorpholine | >99 | 99 |

| [Rh(COD)₂]BF₄ / (R)-SKP-Phos | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Chlorophenyl)morpholine | >99 | 98 |

| [Rh(COD)₂]BF₄ / (R)-SKP-Phos | 2-(4-Trifluoromethylphenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Trifluoromethylphenyl)morpholine | >99 | 94 |

Table 1: Representative examples of asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Data sourced from[18].

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [18]

-

Catalyst Preparation: In a glovebox, a Schlenk tube is charged with the rhodium precursor (e.g., [Rh(COD)₂]SbF₆, 1 mol%) and the chiral bisphosphine ligand (e.g., (R)-SKP-Phos, 1.05 mol%) in an anhydrous, degassed solvent (e.g., DCM). The mixture is stirred at room temperature to form the active catalyst.

-

Hydrogenation: The dehydromorpholine substrate (1 equiv.) is added to the catalyst solution. The reaction vessel is then placed in an autoclave, which is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature until complete conversion is observed (monitored by ¹H NMR). The solvent is then removed under reduced pressure, and the crude product is purified by chromatography.

This one-pot tandem reaction provides an efficient route to 3-substituted chiral morpholines from aminoalkyne substrates.[19] The process combines a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.

Figure 3: Tandem hydroamination/asymmetric transfer hydrogenation for the synthesis of 3-substituted chiral morpholines.

Experimental Protocol: Tandem Synthesis of a 3-Substituted Chiral Morpholine [19]

-

Hydroamination: In a glovebox, the aminoalkyne substrate (1 equiv.) and the titanium catalyst (e.g., Ti(NMe₂)₄) are dissolved in an anhydrous solvent (e.g., toluene). The reaction mixture is heated to promote the intramolecular hydroamination to form the cyclic imine.

-

Asymmetric Transfer Hydrogenation: After cooling the reaction mixture, the ruthenium catalyst (e.g., RuCl) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added. The reaction is stirred at room temperature until the imine is fully reduced.

-

Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. The enantiomeric excess of the purified morpholine is determined by chiral HPLC analysis.

Case Studies: Chiral Morpholines in Action

The significance of chiral morpholine synthesis is underscored by their presence in numerous blockbuster drugs. Two prominent examples are the antibiotic Linezolid and the antiemetic Aprepitant.

Linezolid

Linezolid is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. A key structural feature of Linezolid is the N-acetyl-3-(3-fluoro-4-morpholinophenyl)-5-((S)-aminomethyl)oxazolidin-2-one core. The synthesis of the 3-fluoro-4-morpholinylaniline intermediate is a critical step that has been approached through various routes, often involving the construction of the morpholine ring onto a pre-existing aromatic system.[20][21][22][23]

Aprepitant

Aprepitant is a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. Its complex structure features a chiral morpholine core with three contiguous stereocenters. The synthesis of this core has been a significant challenge, and various strategies, including diastereoselective reductions and resolutions, have been developed to access the desired stereoisomer.[11][24][25][26]

Conclusion and Future Outlook

The journey of chiral morpholines from a structural misnomer to a privileged scaffold in medicinal chemistry highlights the evolution of synthetic organic chemistry and its profound impact on drug discovery. The development of robust and efficient synthetic methodologies, ranging from chiral pool synthesis to cutting-edge catalytic enantioselective methods, has provided chemists with the tools to construct these vital heterocycles with high stereochemical control.

As our understanding of biological systems deepens, the demand for novel, structurally complex, and stereochemically pure drug candidates will continue to grow. Future research in the field of chiral morpholine synthesis will likely focus on the development of even more efficient and sustainable catalytic methods, the exploration of novel disconnections to access unprecedented substitution patterns, and the application of these methodologies to the synthesis of the next generation of therapeutic agents. The elegant interplay of structure, function, and synthesis will undoubtedly ensure that chiral morpholines remain a central theme in the ongoing quest for new and improved medicines.

References

-

Morpholine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

-

Ludwig Knorr - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

-

Morpholine Preparation from Diethanolamine - YouTube. (2022, August 1). Retrieved February 6, 2026, from [Link]

-

MORPHOLINE | C4H9NO - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

-

Understanding Morpholine's Role in Industrial Chemical Synthesis. (n.d.). Retrieved February 6, 2026, from [Link]

-

MORPHOLINE (CAS 110-91-8) - Ataman Kimya. (n.d.). Retrieved February 6, 2026, from [Link]

- US4739051A - Preparation of morpholine - Google Patents. (n.d.).

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024). E3S Web of Conferences, 556, 01051. [Link]

-

Synthesis and SAR of morpholine and its derivatives: A review update. (n.d.). Retrieved February 6, 2026, from [Link]

-

MORPHOLINE | Ataman USA. (n.d.). Retrieved February 6, 2026, from [Link]

- US4647663A - Synthesis of morpholine - Google Patents. (n.d.).

-

Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

-

Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2024). Angewandte Chemie International Edition, 63(23), e202404583. [Link]

-

Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324–332. [Link]

-

Liu, M., Zhang, J., & Zhang, W. (2018). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 9(21), 4849–4853. [Link]

- EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates - Google Patents. (n.d.).

-

Chen, J., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372-4378. [Link]

-

Davies, I. W. (2007). Chapter 10 Synthesis of aprepitant. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 185-198). CRC Press. [Link]

-

Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]

- US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents. (n.d.).

-

Murugesan, V., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]

-

One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. (2014). Organic & Biomolecular Chemistry, 12(35), 6846-6850. [Link]

-

A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. (n.d.). Retrieved February 6, 2026, from [Link]

-

2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(5), 2891–2900. [Link]

-

Aziridine Epoxide Heterocoupling a Straightforward Approach to Stereoselective Synthesis of Complex Morpholine | PDF | Amine - Scribd. (n.d.). Retrieved February 6, 2026, from [Link]

-

Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). The Journal of Organic Chemistry, 88(5), 2891–2900. [Link]

-

Asymmetric Synthesis. (n.d.). Retrieved February 6, 2026, from [Link]

-

Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Chemical Neuroscience, 12(10), 1694–1724. [Link]

- EP2516408A1 - Process for the preparation of linezolid - Google Patents. (n.d.).

-

Murugesan, V., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]

-

Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. (2023). Frontiers in Chemistry, 11, 1245678. [Link]

-

Murugesan, V., et al. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]

-

Creativity from the Chiral Pool: Amino Acids - Baran Lab. (2017, March 17). Retrieved February 6, 2026, from [Link]

-